4-Hydroxy Bisphenol A (2,3-Dihydroxypropyl) Ether
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Overview
Description
4-Hydroxy Bisphenol A (2,3-Dihydroxypropyl) Ether is a chemical compound with the empirical formula C21H28O6 and a molecular weight of 376.44 g/mol . This compound is a derivative of Bisphenol A and is commonly used in the production of epoxy resins, which are utilized in various industrial applications such as coatings, adhesives, and sealants .
Preparation Methods
4-Hydroxy Bisphenol A (2,3-Dihydroxypropyl) Ether can be synthesized through several methods. One common synthetic route involves the reaction of Bisphenol A with epichlorohydrin . Another method involves the use of glycerol and diethyl carbonate in the presence of potassium carbonate as a catalyst . The reaction is typically carried out at elevated temperatures, around 110°C . Industrial production methods often involve the use of zinc-magnesium oxide as a catalyst and phosphoric acid as an auxiliary agent .
Chemical Reactions Analysis
4-Hydroxy Bisphenol A (2,3-Dihydroxypropyl) Ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halogens.
Hydrolysis: The compound can hydrolyze to form Bisphenol A and other hydrolysis products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides . Major products formed from these reactions include various derivatives of Bisphenol A and its corresponding alcohols .
Scientific Research Applications
4-Hydroxy Bisphenol A (2,3-Dihydroxypropyl) Ether has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Hydroxy Bisphenol A (2,3-Dihydroxypropyl) Ether involves its interaction with estrogen receptors and androgen receptors . It acts as an agonist on estrogen receptors and an antagonist on androgen receptors, leading to various biological effects . The compound can interfere with spermatogenesis and impair male reproductive function . Additionally, it induces the expression of the orphan nuclear receptor Nur77 gene and increases steroidogenesis in mouse testicular Leydig cells .
Comparison with Similar Compounds
4-Hydroxy Bisphenol A (2,3-Dihydroxypropyl) Ether can be compared with other similar compounds such as:
Bisphenol A (3-chloro-2-hydroxypropyl) (2,3-dihydroxypropyl) ether: This compound is a derivative of Bisphenol A diglycidyl ether and is widely present in canned food samples.
Bisphenol A (2,3-dihydroxypropyl) glycidyl ether: This compound is used as a substrate to prepare epoxy resins and is commonly used in coatings and adhesives.
Bisphenol F diglycidyl ether: This compound is used as an alternative to Bisphenol A in the production of epoxy resins for food-contact materials.
The uniqueness of this compound lies in its specific chemical structure and its applications in various fields, particularly in the production of epoxy resins and its role as an endocrine disruptor .
Properties
IUPAC Name |
3-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]propane-1,2-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-18(2,13-3-7-15(20)8-4-13)14-5-9-17(10-6-14)22-12-16(21)11-19/h3-10,16,19-21H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZZIXGIFLTKTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCC(CO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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